

# Unraveling the Intricacies of Tetrakis(dimethoxyboryl)methane: A Theoretical Bonding Analysis

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## Compound of Interest

Compound Name: Tetrakis(dimethoxyboryl)methane

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on the bonding characteristics of **tetrakis(dimethoxyboryl)methane**,  $C[B(OMe)_2]_4$ . This compound serves as a valuable synthetic intermediate, and understanding its electronic structure and bonding is crucial for its application and the design of novel molecules. While extensive theoretical studies specifically targeting this molecule are limited, this document synthesizes available experimental data and outlines robust computational protocols to thoroughly investigate its bonding nature.

## Quantitative Data Presentation

The primary source of quantitative structural information for **tetrakis(dimethoxyboryl)methane** comes from single-crystal X-ray diffraction studies. These experimental values serve as a critical benchmark for theoretical calculations. The key geometric parameters are summarized in the table below.

Parameter	Atom Pair/Group	Experimental Value (Å or °)	Citation
Bond Length	C—B	1.5876(16)	[1]
C—B	1.5905(16)	[1]	
Coordination Geometry	Central Carbon	Slightly distorted tetrahedral	[1]
Boron Atoms	Trigonal planar	[1]	
Symmetry	Molecular Point Group (idealized)	S <sub>4</sub> (-4)	[1]

## Experimental and Computational Protocols

To date, a dedicated, in-depth theoretical investigation of the bonding in **tetrakis(dimethoxyboryl)methane** has not been published. Therefore, this section outlines a recommended computational workflow based on established methodologies for organoboron compounds and tetracoordinate methane derivatives.[2][3][4]

## Geometry Optimization and Frequency Analysis

- Initial Structure: The starting geometry for the calculations should be based on the experimental crystallographic data.[1]
- Density Functional Theory (DFT): A range of DFT functionals should be employed to assess the dependency of the results on the chosen functional. Recommended functionals include:
  - B3LYP: A widely used hybrid functional.
  - M06-2X: A hybrid meta-GGA functional known for good performance with main-group elements.
  - ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is important for accurately modeling potential intramolecular interactions.[4]

- **Basis Set:** A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for an accurate description of the electronic structure. For higher accuracy, a correlation-consistent basis set like aug-cc-pVTZ could be used.
- **Frequency Calculations:** Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

## Bonding Analysis

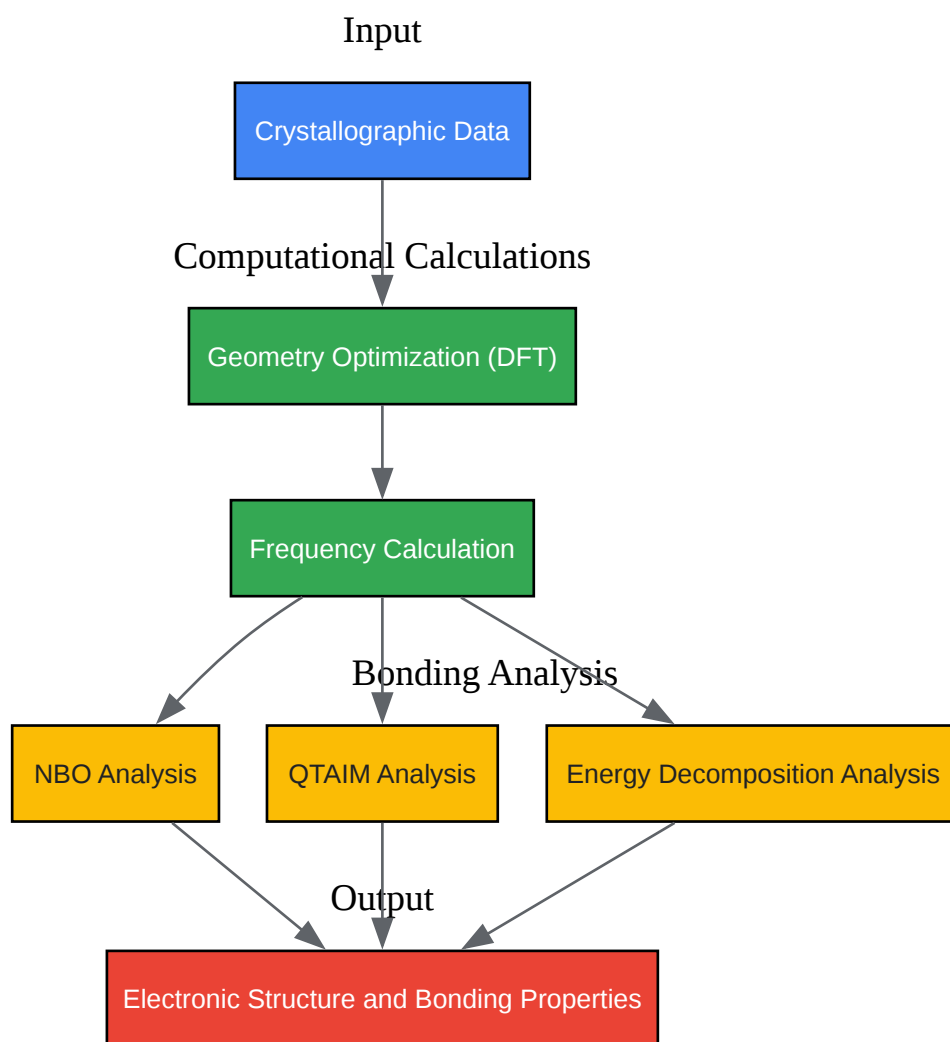
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis is crucial for understanding the nature of the C-B and B-O bonds. This analysis provides information on:
  - **Hybridization:** Determining the hybridization of the central carbon and the boron atoms.
  - **Bond Order:** Quantifying the covalent character of the bonds.
  - **Natural Population Analysis (NPA):** Calculating the partial atomic charges to understand the charge distribution within the molecule.
  - **Second-Order Perturbation Theory Analysis:** To investigate potential donor-acceptor interactions, such as  $\pi$ -donation from the oxygen lone pairs to the empty p-orbital of boron.
- **Quantum Theory of Atoms in Molecules (QTAIM):** QTAIM analysis can be used to characterize the electron density distribution and the nature of the chemical bonds. Key parameters to be analyzed include:
  - **Electron Density ( $\rho$ ) at the Bond Critical Point (BCP):** A measure of bond strength.
  - **Laplacian of the Electron Density ( $\nabla^2\rho$ ) at the BCP:** To distinguish between shared (covalent) and closed-shell (ionic) interactions.
  - **Bond Path:** To identify the presence of direct bonding interactions between atoms.
- **Energy Decomposition Analysis (EDA):** EDA can be performed to dissect the interaction energy between molecular fragments (e.g., the central carbon and the four B(OMe)<sub>2</sub> groups)

into electrostatic, Pauli repulsion, and orbital interaction components.

## Visualizations

The following diagrams illustrate the molecular structure and a proposed computational workflow for the theoretical analysis of **tetrakis(dimethoxyboryl)methane**.

Caption: Molecular structure of **tetrakis(dimethoxyboryl)methane**.



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Caption: Proposed workflow for theoretical analysis.

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## References

- 1. [scholar.google.com](https://scholar.google.com) [[scholar.google.com](https://scholar.google.com)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 3. [journals.aps.org](https://journals.aps.org) [[journals.aps.org](https://journals.aps.org)]
- 4. A Benchmark Ab Initio and DFT Study of the Structure and Binding of Methane in the  $\sigma$ -Alkane Complex  $\text{CpRe}(\text{CO})_2(\text{CH}_4)$  - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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